Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
Brand Name: Vulcanchem
CAS No.: 103155-85-7
VCID: VC6180140
InChI: InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20)
SMILES: CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC
Molecular Formula: C18H20N2O4
Molecular Weight: 328.368

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate

CAS No.: 103155-85-7

Cat. No.: VC6180140

Molecular Formula: C18H20N2O4

Molecular Weight: 328.368

* For research use only. Not for human or veterinary use.

Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate - 103155-85-7

Specification

CAS No. 103155-85-7
Molecular Formula C18H20N2O4
Molecular Weight 328.368
IUPAC Name diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate
Standard InChI InChI=1S/C18H20N2O4/c1-4-23-17(21)14(18(22)24-5-2)11-19-16-10-12(3)20-15-9-7-6-8-13(15)16/h6-11H,4-5H2,1-3H3,(H,19,20)
Standard InChI Key KETMARNSRSOQQH-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate, reflects its three core components:

  • A 2-methylquinolin-4-yl group, providing aromaticity and planar rigidity.

  • An aminomethylene linker (-NH-CH=), enabling conjugation and hydrogen bonding.

  • Diethyl propanedioate termini, contributing ester functionality and solubility in organic solvents .

Table 1: Key Identifiers and Spectral Data

PropertyValueSource
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight328.368 g/mol
CAS Registry Number103155-85-7
SMILESCCOC(=O)C(=CNC1=CC(=NC2=CC=CC=C21)C)C(=O)OCC
InChIKeyKETMARNSRSOQQH-UHFFFAOYSA-N

The X-ray crystallography data for this compound remains unpublished, but its structural analogs, such as diethyl 2-[(6-methylpyridin-2-ylamino)methylene]malonate (CAS 13250-95-8), exhibit planar configurations stabilized by intramolecular hydrogen bonds between the amine and carbonyl groups .

Synthetic Accessibility

The synthesis typically involves:

  • Quinoline Core Formation: Pfitzinger reaction between isatin derivatives and ketones under basic conditions .

  • Esterification: Refluxing carboxylic acid intermediates (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) with ethanol and sulfuric acid .

  • Hydrazide Formation: Treatment with hydrazine hydrate to yield reactive intermediates for further functionalization .

For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a structural analog) is synthesized via 12-hour reflux in ethanol with H₂SO₄, achieving yields >75% .

Reactivity and Derivative Synthesis

Key Reaction Pathways

The compound’s α,β-unsaturated ester system and quinoline amine enable diverse transformations:

  • Cyclocondensation: With β-diketones (e.g., acetylacetone) to form pyrazolyl derivatives, as demonstrated in the synthesis of 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .

  • Nucleophilic Addition: Malononitrile reacts with the hydrazide moiety to generate pyrazole rings, evidenced by characteristic *¹H NMR signals at δ 4.37 ppm (CH₂) and δ 11.14 ppm (NH) .

Table 2: Representative Derivatives and Applications

DerivativeSynthetic RoutePotential Application
PyrazolylmethanonesCyclocondensation with β-diketonesAntimicrobial agents
FormohydrazonatesReaction with triethyl orthoformateChelating ligands
N-Aryl acetamidesAlkylation with acetamide derivativesEnzyme inhibitors

Biological and Industrial Relevance

Material Science Applications

The conjugated π-system and ester groups enable:

  • Coordination chemistry: Metal complexation for catalytic or sensing applications.

  • Polymer precursors: Copolymerization with dienes to create thermally stable resins .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and pharmacokinetics: No data exist on aqueous solubility or LogP values, critical for drug development .

  • Toxicity profiles: Acute and chronic toxicity studies are needed to assess safety.

Synthetic Optimization Opportunities

  • Microwave-assisted synthesis: Reduce reaction times from hours to minutes.

  • Enantioselective catalysis: Develop asymmetric routes to access stereoisomers with enhanced bioactivity.

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